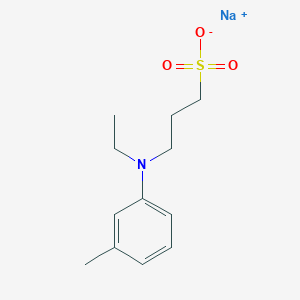

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Description

Properties

IUPAC Name |

sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZLCEFCAHNYIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

A Note to the Researcher: The landscape of chemical reagents is vast, and while some compounds are extensively studied and documented, others remain less characterized in publicly accessible literature. Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, the subject of this guide, falls into the latter category. Initial research reveals a significant and frequent confusion with a structurally similar but distinct compound, Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (TOOS). This guide will focus on the confirmed structural and identifying information for this compound and highlight the key differences from its more commonly cited analogue to ensure clarity in your research endeavors.

Part 1: Core Identification and Structure

This compound, often referred to by the acronym TOPS, is a sulfonated aromatic amine. Its precise identification is crucial to distinguish it from other similar reagents.

Chemical Identity

A clear understanding of the fundamental identifiers for this compound is the first step in any rigorous scientific inquiry.

| Identifier | Value | Source |

| IUPAC Name | sodium 3-(N-ethyl-3-methylanilino)propane-1-sulfonate | [1] |

| CAS Number | 40567-80-4 | [2] |

| Molecular Formula | C12H18NNaO3S | [1][2] |

| Molecular Weight | 279.33 g/mol | [1][2] |

| Synonyms | TOPS, Sodium N-ethyl-N-(3-sulfopropyl)-m-toluidine, N-Ethyl-N-sulfopropyl-m-toluidine sodium salt, 3-(N-Ethyl-m-toluidino)propanesulfonic acid sodium salt | [2] |

Structural Representation

The molecular structure defines the compound's chemical behavior and potential applications.

Caption: 2D structure of this compound.

The structure consists of an N-ethyl-3-methylaniline core linked via the nitrogen atom to a propyl chain, which is terminated by a sulfonate group. The sodium ion acts as the counter-ion to the negatively charged sulfonate group.

Part 2: Distinguishing from a Common Analogue

A critical aspect of working with this compound is to differentiate it from the more frequently referenced Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (TOOS) .

The Key Structural Difference

The primary distinction lies in the presence of a hydroxyl (-OH) group on the propane chain of TOOS, which is absent in TOPS.

Caption: Key differences between TOPS and TOOS.

Implications of the Structural Difference

The presence of the hydroxyl group in TOOS significantly impacts its properties and applications. TOOS is well-documented as a highly water-soluble Trinder's reagent.[3] It is used as a chromogenic substrate in enzymatic assays, particularly for the determination of hydrogen peroxide.[4][5][6] In the presence of peroxidase, it couples with other reagents like 4-aminoantipyrine (4-AA) to produce a colored product, which can be quantified spectrophotometrically.[3]

Conversely, there is a notable lack of detailed, publicly available information regarding the specific applications of this compound (TOPS). While it is listed as an organic building block, specific protocols and mechanistic studies are not readily found in the scientific literature.[2]

Part 3: Physicochemical Properties and Synthesis

Physicochemical Properties

The available data on the physicochemical properties of TOPS is limited.

| Property | Value | Source |

| Molecular Weight | 279.33 g/mol | [1][2] |

| Computed XLogP3-AA | 1.8 | PubChem |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |

| Computed Rotatable Bond Count | 5 | PubChem |

| Computed Exact Mass | 279.09050889 g/mol | [1] |

| Computed Monoisotopic Mass | 279.09050889 g/mol | [1] |

| Computed Topological Polar Surface Area | 65.6 Ų | PubChem |

| Computed Heavy Atom Count | 18 | PubChem |

Note: Most of the detailed physicochemical data is computationally derived and provided by PubChem.

Synthesis

Caption: Plausible synthetic route for TOPS.

Disclaimer: This represents a theoretical synthetic pathway and should not be considered a validated experimental protocol.

Conclusion for the Research Professional

This compound (CAS: 40567-80-4) is a distinct chemical entity whose identity is confirmed through various chemical databases. However, there is a significant lack of in-depth, publicly available research on its synthesis, specific physicochemical properties, and applications. It is crucial for researchers to distinguish this compound from its widely used analogue, TOOS (CAS: 82692-93-1), to avoid misinterpretation of data and ensure the correct reagent is used in experimental design. For professionals in drug development and research, while TOPS is available as a chemical intermediate, its functional applications and mechanistic pathways remain an area open for investigation. Any intended use would require significant in-house validation and characterization.

References

- 1. This compound | C12H18NNaO3S | CID 23679008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt - Amerigo Scientific [amerigoscientific.com]

- 3. Application of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate_Chemicalbook [chemicalbook.com]

- 4. 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid for enzymic, spectrophotometric determination of H2O2, = 98.0 82692-93-1 [sigmaaldrich.com]

- 5. 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt,Spectrophotometric Det. of H2O2, 98.0%, MilliporeSigma Supelco 500 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate molecular weight

An In-depth Technical Guide to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Chromogens

In the landscape of quantitative biochemical analysis, the precise measurement of enzymatic activity and metabolite concentration is paramount. While numerous methodologies exist, chromogenic assays, which translate a biological event into a measurable color change, remain a cornerstone of diagnostics and high-throughput screening. This compound, commonly known by the acronym TOPS, represents a significant advancement in this field. As a highly water-soluble aniline derivative, it belongs to the class of "new Trinder's reagents," offering superior sensitivity and stability in aqueous systems compared to its predecessors.[1][2]

This guide provides a comprehensive technical overview of TOPS, moving beyond simple data recitation to explain the underlying principles of its application. For the research scientist and drug development professional, understanding the causality behind its mechanism and the nuances of protocol design is critical for developing robust, reliable, and self-validating assays.

Core Physicochemical & Spectrophotometric Properties

A precise understanding of a reagent's physical and chemical characteristics is the foundation of its effective application. TOPS is an organic sodium salt valued for its stability and solubility.[2][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 279.33 g/mol | [4][5][6] |

| Molecular Formula | C₁₂H₁₈NNaO₃S | [4][5][6] |

| CAS Number | 40567-80-4 | [4][5] |

| Common Synonyms | TOPS; Sodium N-ethyl-N-(3-sulfopropyl)-m-toluidine; 3-(N-Ethyl-m-toluidino)propanesulfonic acid sodium salt | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Storage | Inert atmosphere, Room Temperature | [1] |

It is critical to distinguish TOPS from similar but structurally distinct chromogenic reagents. A common point of confusion is with TOOS (Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate), which contains an additional hydroxyl group and has a molecular weight of 295.33 g/mol .[7] While used in similar applications, its properties and reactivity may differ.

The Principle of Action: Peroxidase-Mediated Oxidative Coupling

The utility of TOPS is rooted in its participation in a highly efficient, peroxidase-catalyzed oxidative coupling reaction. This reaction serves as a terminal detection step for any biochemical process that generates hydrogen peroxide (H₂O₂).

The Causality of Detection: The core principle is enzymatic linkage. Many oxidase enzymes (e.g., glucose oxidase, cholesterol oxidase, uricase) specifically act on their target substrate to produce H₂O₂ as a stoichiometric byproduct. By introducing a system that detects H₂O₂, one can indirectly but accurately quantify the initial substrate.

TOPS functions as a chromogenic coupler. In the presence of peroxidase (commonly horseradish peroxidase, HRP) and H₂O₂, TOPS undergoes oxidative coupling with a partner molecule, most frequently 4-aminoantipyrine (4-AA). This reaction forms a stable, intensely colored quinone-imine dye.[2] The intensity of the resulting blue or purple color is directly proportional to the concentration of H₂O₂ that was present, and therefore, to the concentration of the initial analyte.

The key advantages of using TOPS in this system are its high water solubility, which prevents precipitation in aqueous buffers, and the high stability of the final dye product, ensuring a consistent and reproducible readout.[2]

Caption: Oxidative coupling mechanism for colorimetric detection.

Experimental Protocol: A Validated Workflow for H₂O₂ Quantification

This section details a generalized, self-validating protocol for quantifying an analyte using an oxidase enzyme coupled with the TOPS/4-AA detection system. The key to trustworthiness is the inclusion of proper controls and a standard curve.

A. Reagent Preparation:

-

Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.0). The optimal pH may vary depending on the specific oxidase enzyme used.

-

TOPS Stock Solution: Prepare a 10 mM stock solution of TOPS in deionized water. Store protected from light.

-

4-AA Stock Solution: Prepare a 10 mM stock solution of 4-aminoantipyrine (4-AA) in deionized water. Store protected from light.

-

Peroxidase (HRP) Stock Solution: Prepare a solution of HRP at 100-200 U/mL in the assay buffer.

-

Analyte-Specific Oxidase: Prepare the specific oxidase (e.g., uricase, glucose oxidase) at an appropriate concentration in the assay buffer. This requires optimization.

-

H₂O₂ Standard: Prepare a 1 mM H₂O₂ stock solution in deionized water. Serially dilute this stock in assay buffer to create standards ranging from 0 to 100 µM for the standard curve.

B. Assay Workflow:

Caption: General workflow for a TOPS-based colorimetric assay.

C. Step-by-Step Methodology:

-

Standard Curve Preparation: In a 96-well microplate, add 50 µL of each H₂O₂ standard dilution in triplicate. Add 50 µL of assay buffer to three wells to serve as the blank.

-

Sample Preparation: Add 50 µL of your unknown samples to separate wells in triplicate.

-

Working Chromogenic Reagent Preparation (Master Mix): Prepare a master mix sufficient for all wells. For each 1 mL of master mix, combine:

-

800 µL Assay Buffer

-

50 µL TOPS Stock Solution (Final conc: 0.5 mM)

-

50 µL 4-AA Stock Solution (Final conc: 0.5 mM)

-

50 µL HRP Stock Solution (Final conc: 5-10 U/mL)

-

50 µL Analyte-Specific Oxidase Solution (Note: Concentrations must be optimized for each specific assay.)

-

-

Reaction Initiation: Add 150 µL of the master mix to each well containing standards and samples.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow for color development.

-

Measurement: Read the absorbance of the plate on a microplate reader at the optimal wavelength for the quinone-imine dye, typically around 550-560 nm.[2]

-

Data Analysis (Self-Validation):

-

Subtract the average absorbance of the blank wells from all other readings.

-

Plot the blank-corrected absorbance of the H₂O₂ standards versus their known concentrations.

-

Perform a linear regression on the standard curve data. The R² value should be ≥0.99 for a valid assay.

-

Use the equation from the linear regression (y = mx + c) to calculate the H₂O₂ concentration in the unknown samples from their blank-corrected absorbance values.

-

Safety and Handling

As with all laboratory chemicals, proper handling of TOPS is essential for ensuring personnel safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8] Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8] The solid material is described as a white to off-white crystalline powder.[1][3]

-

In case of Exposure:

Conclusion

This compound (TOPS) is a powerful and reliable tool for researchers and developers in the life sciences. Its superior water solubility and the stability of the dye it forms in peroxidase-coupled reactions make it an excellent choice for a wide range of quantitative assays. By understanding the underlying oxidative coupling mechanism and implementing robust, self-validating protocols that include proper standards and controls, scientists can leverage the high sensitivity of TOPS to generate accurate and reproducible data in diagnostic, pharmaceutical, and fundamental research applications.

References

- 1. This compound CAS#: 40567-80-4 [amp.chemicalbook.com]

- 2. Application of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate_Chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | C12H18NNaO3S | CID 23679008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (CAS 82692-93-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate, a highly water-soluble aniline derivative commonly known by the acronym TOOS. With the CAS number 82692-93-1, this compound is a critical reagent in the field of clinical diagnostics and biochemical research, primarily utilized as a chromogenic substrate for the spectrophotometric determination of hydrogen peroxide (H₂O₂) in enzymatic assays. This guide delves into the chemical and physical properties of TOOS, outlines a plausible synthesis pathway for its precursor and the final compound, and details the mechanistic principles of its application. Furthermore, it provides detailed, field-proven experimental protocols for its use, presents key performance data, and discusses potential interfering substances. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical knowledge and practical insights into the effective application of this important diagnostic reagent.

Introduction and Physicochemical Properties

Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (TOOS) is a specialized organic salt that has gained prominence as a Trinder's reagent.[1] Trinder's reagents are a class of compounds that are instrumental in colorimetric assays, particularly those involving enzymatic reactions that produce hydrogen peroxide. The high water solubility and stability of the resulting dye make TOOS a preferred choice in many diagnostic kits.[2]

Chemical and Physical Properties

A summary of the key physicochemical properties of TOOS is presented in the table below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 82692-93-1 | |

| Molecular Formula | C₁₂H₁₈NNaO₄S | [3] |

| Molecular Weight | 295.33 g/mol | [3] |

| Appearance | White to slightly blue powder or crystalline powder | |

| Solubility | Highly soluble in water | [2] |

| Storage | Store at room temperature, protected from light. For long-term storage of solutions, -20°C or -80°C is recommended. | [4] |

Synthesis of N-ethyl-3-methylaniline and Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate

The synthesis of TOOS involves a two-step process: the preparation of the precursor N-ethyl-3-methylaniline, followed by its reaction to introduce the hydroxypropanesulfonate group.

Synthesis of N-ethyl-3-methylaniline

N-ethyl-3-methylaniline serves as the aromatic core of the TOOS molecule. A common method for its synthesis is the ethylation of 3-methylaniline (m-toluidine).

-

Reaction Principle: This reaction is a nucleophilic substitution where the amino group of m-toluidine acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

-

Experimental Protocol:

-

To a stirred solution of 3-methylaniline in a suitable solvent (e.g., ethanol or acetonitrile), add a molar equivalent of a base (e.g., sodium carbonate or triethylamine).

-

Slowly add a slight molar excess of the ethylating agent (e.g., ethyl bromide) to the mixture at a controlled temperature.

-

After the addition is complete, heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield N-ethyl-3-methylaniline as a pale yellow oily liquid.

-

Synthesis of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (TOOS)

The final step involves the introduction of the hydrophilic hydroxypropanesulfonate side chain to the N-ethyl-3-methylaniline. A plausible synthetic route involves the reaction with a suitable sulfonating agent.

-

Reaction Principle: This is likely an alkylation reaction where the secondary amine of N-ethyl-3-methylaniline attacks an epoxide, which is subsequently sulfonated. A more direct approach would be the reaction with a pre-formed sulfonating agent like sodium 3-chloro-2-hydroxypropanesulfonate.

-

Plausible Experimental Protocol:

-

Dissolve N-ethyl-3-methylaniline in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a molar equivalent of sodium 3-chloro-2-hydroxy-1-propanesulfonate to the solution.

-

Include a non-nucleophilic base, such as sodium bicarbonate, to act as a proton scavenger.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like acetone or isopropanol.

-

Collect the solid precipitate by filtration, wash with the non-polar solvent, and dry under vacuum to obtain the final product, TOOS.

-

Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.

-

Mechanism of Action in Hydrogen Peroxide Detection

The utility of TOOS in diagnostic assays stems from its participation in a peroxidase-catalyzed oxidative coupling reaction. This reaction is highly specific and results in the formation of a stable, colored product whose absorbance can be measured spectrophotometrically.

The most common reaction system involves TOOS, 4-aminoantipyrine (4-AAP), hydrogen peroxide (H₂O₂), and a peroxidase enzyme, typically horseradish peroxidase (HRP).

-

Reaction Steps:

-

In the presence of H₂O₂, the peroxidase enzyme is activated.

-

The activated peroxidase then oxidizes 4-AAP to a reactive quinoneimine intermediate.

-

This intermediate rapidly couples with TOOS to form a stable indamine dye.

-

The resulting indamine dye has a characteristic blue or purple color with a maximum absorbance (λmax) typically around 555 nm.[1]

-

The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample, allowing for its quantitative determination.

Experimental Protocol: Spectrophotometric Determination of Hydrogen Peroxide

This section provides a detailed, step-by-step protocol for the use of TOOS in a typical enzymatic assay to quantify an analyte that produces hydrogen peroxide (e.g., glucose, uric acid, cholesterol).

Reagent Preparation

-

Phosphate Buffer (e.g., 100 mM, pH 7.0): Prepare a standard phosphate buffer and adjust the pH to the optimal range for the specific enzyme being used.

-

TOOS Solution (e.g., 6.6 mM): Dissolve 20 mg of TOOS in 10 mL of phosphate buffer.[5]

-

4-Aminoantipyrine (4-AAP) Solution (e.g., 6.6 mM): Dissolve 14 mg of 4-AAP in 10 mL of phosphate buffer.[5]

-

Horseradish Peroxidase (HRP) Solution (e.g., 2 U/mL): Prepare a solution of HRP in phosphate buffer. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.[5]

-

Working Chromogen Solution: Mix equal volumes of the TOOS solution, 4-AAP solution, and HRP solution. This working solution should be prepared fresh daily and stored at 4°C, protected from light.[5]

-

Analyte-Specific Oxidase: Prepare a solution of the specific oxidase (e.g., glucose oxidase, uricase, cholesterol oxidase) at an appropriate concentration in the phosphate buffer.

Assay Procedure

-

Sample Preparation: Prepare the sample (e.g., serum, plasma, or other biological fluid) and a series of standards with known concentrations of the analyte.

-

Reaction Setup:

-

Pipette a specific volume of the sample or standard into a microplate well or a cuvette.

-

Add the analyte-specific oxidase solution to initiate the production of hydrogen peroxide.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C) to allow for the enzymatic reaction to proceed. The incubation time will depend on the specific enzyme and analyte.

-

-

Color Development:

-

Add the working chromogen solution to each well or cuvette.

-

Incubate for a second period (e.g., 5-10 minutes) at room temperature to allow for the color development reaction to complete.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each sample and standard at 555 nm using a spectrophotometer or a microplate reader.

-

Use a reagent blank (containing all reagents except the sample/standard) to zero the instrument.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

-

Performance Characteristics and Data Presentation

The performance of TOOS-based assays is characterized by high sensitivity and a broad linear range. The following table summarizes typical performance data for the determination of uric acid using a TOOS-based method, which is indicative of the performance for other analytes.

| Performance Metric | Typical Value | Reference(s) |

| Linearity Range | 5 x 10⁻⁶ to 1 x 10⁻³ M for uric acid | |

| Apparent Molar Absorptivity | 2.2 x 10⁵ M⁻¹ cm⁻¹ for uric acid | |

| Relative Standard Deviation (RSD) | 2.8% at 3.77 x 10⁻⁴ M uric acid | |

| Analytical Recovery | 96.8% to 105.0% for uric acid | |

| Interfering Substances | Ascorbic acid, Bilirubin, Hemolysis, Lipemia (can be mitigated with ascorbate oxidase) | [1] |

Troubleshooting and Considerations

-

Reagent Stability: TOOS solutions should be protected from light to prevent auto-oxidation. It is recommended to prepare the working chromogen solution fresh daily.[2][5]

-

Interference: Ascorbic acid (Vitamin C) is a common interfering substance in biological samples as it can reduce the oxidized chromogen, leading to falsely low results. The inclusion of ascorbate oxidase in the reagent mixture can effectively mitigate this interference.[1] High levels of bilirubin, hemoglobin (from hemolysis), and lipids can also interfere with the assay and should be considered when interpreting results.

-

pH Optimization: The optimal pH for the assay is dependent on the specific oxidase being used. It is crucial to maintain the pH of the reaction mixture within the optimal range for the enzyme.

-

Enzyme Activity: The activity of the peroxidase and the specific oxidase can vary between lots. It is advisable to qualify each new lot of enzyme to ensure consistent assay performance.

Conclusion

Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate (TOOS) is a robust and reliable chromogenic reagent for the quantitative determination of hydrogen peroxide in a variety of enzymatic assays. Its excellent water solubility, the high molar absorptivity of the resulting indamine dye, and the stability of the colorimetric reaction contribute to its widespread use in clinical diagnostics and research. By understanding the principles of its synthesis, mechanism of action, and the nuances of the experimental protocol, researchers and drug development professionals can effectively leverage this powerful tool for accurate and sensitive analyte quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt

A Technical Guide to N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine Sodium Salt (TOPS)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt, commonly known as TOPS. As a highly water-soluble aniline derivative, TOPS is a new generation "Trinder's Reagent" pivotal in clinical diagnostics and biochemical research.[1][2] Its primary application lies in the enzymatic, spectrophotometric determination of hydrogen peroxide (H₂O₂), which serves as an intermediate in a multitude of clinically relevant enzymatic assays.[3][4] This guide synthesizes its core physicochemical properties, explores the mechanistic basis of its chromogenic reactions, details validated analytical protocols, and discusses its broader applications, providing a comprehensive resource for professionals in the field.

Chemical Identity and Core Properties

TOPS is a highly purified, stable, and exceptionally water-soluble chromogenic substrate.[5][6] These characteristics make it a superior alternative to traditional Trinder's reagents, such as phenol, offering greater sensitivity and stability in aqueous systems.[1][2]

Chemical Structure and Identifiers

-

IUPAC Name: Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate[4][6]

-

Common Synonyms: TOPS, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt, 3-(N-Ethyl-m-toluidino)-2-hydroxypropanesulfonic acid sodium salt[4]

Physicochemical Data

The key physical and chemical properties of TOPS are summarized in the table below, underscoring its suitability for laboratory use, particularly in the preparation of stable aqueous reagent solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈NNaO₄S | [4] |

| Molecular Weight | 295.33 g/mol | [3][4] |

| Appearance | White to slightly bluish crystalline powder or crystals | [6][7][8][9] |

| Solubility | Highly soluble in water | [5][7] |

| Purity | Typically ≥98% | [3] |

| Stability | Stable under normal, dry, and cool storage conditions | [8][9] |

Mechanism of Action: The Trinder Reaction

The utility of TOPS is anchored in the Trinder reaction, a widely used indicator reaction for detecting H₂O₂ produced by various enzymatic assays.[1][10][11] This reaction is fundamental to the quantitative analysis of numerous biological analytes like glucose, uric acid, cholesterol, and creatinine.[1][5]

The process involves two key steps:

-

Analyte-Specific Enzymatic Reaction: An oxidase enzyme (e.g., glucose oxidase, uricase) catalyzes the oxidation of the target analyte, producing an equimolar amount of hydrogen peroxide (H₂O₂).[1][11]

-

Chromogenic Indicator Reaction: In the presence of peroxidase (POD), the newly formed H₂O₂ oxidatively couples TOPS with a coupling agent, most commonly 4-aminoantipyrine (4-AAP). This reaction forms a stable, intensely colored quinone-imine dye.[1][5]

The intensity of the resulting color is directly proportional to the concentration of H₂O₂ and, consequently, to the concentration of the initial analyte. The dye product exhibits a distinct absorbance maximum, typically around 550 nm, allowing for precise spectrophotometric quantification.[11][12]

Experimental Protocol: Spectrophotometric Quantification of Uric Acid

This protocol provides a validated, step-by-step methodology for determining uric acid concentration in a serum sample using TOPS. The principle relies on the conversion of uric acid by uricase to allantoin and H₂O₂, followed by the Trinder reaction described above.[5]

Reagents and Materials

-

Working Reagent (WR):

-

Phosphate Buffer (100 mM, pH 7.0)

-

TOPS (0.5 mM)

-

4-Aminoantipyrine (4-AAP) (0.5 mM)

-

Peroxidase (POD) (≥2 U/mL)

-

Uricase (≥0.2 U/mL)

-

Surfactants and stabilizers as required.

-

-

Uric Acid Standard: (e.g., 6 mg/dL)

-

Samples: Serum (patient samples, controls)

-

Instrumentation: Spectrophotometer capable of reading at 550 nm, 37°C incubator, micropipettes.

Assay Workflow

The experimental workflow is designed for simplicity and accuracy, making it suitable for both manual and automated systems.

Calculation

The concentration of uric acid in the sample is determined by comparing its absorbance to that of the known standard, using the following formula:

Uric Acid Conc. (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Causality and Self-Validation:

-

Why a Reagent Blank? The blank, containing only the working reagent, is used to zero the spectrophotometer. This corrects for any inherent absorbance of the reagents themselves, ensuring that the measured absorbance is solely due to the dye formed in the reaction.

-

Why a 37°C Incubation? This temperature is optimal for the enzymatic activity of both uricase and peroxidase, ensuring the reaction proceeds to completion within the specified time, a critical factor for an accurate endpoint assay.[13]

-

Why Controls? Running controls with known uric acid concentrations alongside patient samples validates the assay run. If control values fall within their expected range, it provides confidence in the accuracy of the patient results.

Applications and Advantages

TOPS is a versatile reagent used in a wide array of diagnostic tests beyond uric acid.[14][15] Its application extends to the quantification of:

-

Glucose

-

Total Cholesterol

-

Triglycerides

-

Creatinine[5]

Key Advantages:

-

High Water Solubility: Simplifies the preparation of stable, ready-to-use liquid reagents.[5][6]

-

High Sensitivity: The resulting quinone-imine dye has a high molar extinction coefficient, allowing for the detection of low analyte concentrations.[16]

-

Excellent Stability: The final colored product is very stable, providing a wide window for measurement and improving reproducibility.[5]

-

Reduced Interference: Compared to older phenolic reagents, new Trinder's reagents like TOPS often show less interference from other substances present in biological samples.[1]

Safety and Handling

While TOPS is generally stable, proper laboratory procedures should be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Hazards: May cause irritation to the eyes, respiratory system, and skin.[2][7]

References

- 1. New Trinder's Reagent | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 3-(N-乙基-3-甲基苯胺基)-2-羟基丙磺酸 钠盐 for enzymic, spectrophotometric determination of H2O2, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. High Purity Tops in Vitro Diagnostic Reagents for Various Biochemical Tests - High Purity Tops Powder and 40567-80-4 [deshengbio.en.made-in-china.com]

- 6. Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate | 82692-93-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. custombiotech.roche.com [custombiotech.roche.com]

- 10. US5108733A - Stabilized trinder reagent - Google Patents [patents.google.com]

- 11. EP0415471B1 - Stabilized Trinder reagent - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. med.libretexts.org [med.libretexts.org]

- 14. tradesworthgroup.com [tradesworthgroup.com]

- 15. gspchem.com [gspchem.com]

- 16. N-Ethyl-N- (2-HYDROXY-3-SULFOPROPYL) -3-Toluidine Sodium Salt High Purity White Powder - Toos Powder and Chromogenic Substrate [deshengbio.en.made-in-china.com]

An In-depth Technical Guide to the Aqueous Solubility of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, a chromogenic substrate commonly known by the acronym TOPS. The document delves into the theoretical underpinnings of its solubility, outlines a detailed, field-proven experimental protocol for its quantitative determination based on internationally recognized guidelines, and discusses the critical implications of its solubility in various research and development applications. This guide is intended to serve as a practical resource for scientists and researchers, enabling them to understand, measure, and leverage the aqueous solubility of TOPS in their work.

Introduction: The Significance of an Aqueous Soluble Chromogen

This compound (TOPS) is a highly water-soluble aniline derivative extensively utilized in diagnostic and biochemical assays.[1] Its primary application lies in the enzymatic, spectrophotometric determination of hydrogen peroxide.[2] In the presence of peroxidase, TOPS undergoes an oxidative coupling reaction with compounds like 4-aminoantipyrine (4-AAP) to form a stable, colored product, the absorbance of which is directly proportional to the concentration of hydrogen peroxide.[3][4] This reaction forms the basis of numerous quantitative assays for analytes that produce hydrogen peroxide, including uric acid and cholesterol.[3][4]

The high water solubility of TOPS is a key attribute that underpins its utility in these aqueous-based biochemical systems.[3][4] It ensures homogenous reaction kinetics, prevents precipitation of the reagent, and simplifies the preparation of stable, high-concentration stock solutions. For researchers and drug development professionals, a thorough understanding of the solubility characteristics of TOPS is paramount for:

-

Assay Development and Optimization: Accurate knowledge of solubility limits is crucial for designing robust and reproducible diagnostic assays.

-

Formulation of Reagent Kits: For commercial diagnostic kits, ensuring the long-term stability and solubility of all components is a critical quality attribute.

-

High-Throughput Screening (HTS): In drug discovery, where automated liquid handling systems are commonplace, the high solubility of reagents like TOPS prevents clogging and ensures consistent dispensing.

This guide provides a detailed exploration of the aqueous solubility of TOPS, from its physicochemical basis to a practical, standardized methodology for its determination.

Physicochemical Properties and Theoretical Basis of Solubility

The molecular structure of this compound is the primary determinant of its high-water solubility.

Table 1: Physicochemical Properties of this compound (TOPS)

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈NNaO₃S | [5][6][7] |

| Molecular Weight | 279.33 g/mol | [5][6][7] |

| CAS Number | 40567-80-4 | [3][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Key Structural Features | - Sulfonate Group (-SO₃⁻)- Sodium Counter-ion (Na⁺)- Tertiary Amine- Aromatic Ring |

The presence of the highly polar sulfonate group and the sodium counter-ion makes TOPS an organic salt. This ionic character allows for strong electrostatic interactions with the polar water molecules, facilitating its dissolution. The principle of "like dissolves like" is fundamental here; the ionic and polar nature of TOPS is highly compatible with the polarity of water.

Quantitative Solubility of TOPS in Water

While widely acknowledged for its high water solubility, precise quantitative data for TOPS can be sparse in readily available literature. However, data for a structurally similar compound, TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt, dihydrate), which contains an additional hydroxyl group, indicates a solubility of 5% in water .[8] This is equivalent to 50 g/L or 50,000 mg/L, categorizing it as "very soluble." Given the structural similarities, it is reasonable to infer that TOPS exhibits a comparably high level of aqueous solubility.

For applications requiring a precise understanding of the saturation point of TOPS in aqueous solutions, a formal experimental determination of its solubility is recommended. The following section provides a detailed, self-validating protocol for this purpose.

Experimental Protocol for the Determination of Aqueous Solubility

The following protocol is designed to be a robust and reliable method for determining the equilibrium solubility of TOPS in water. It is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility and the concepts described in USP General Chapter <1236> Solubility Measurements .[3]

Principle of the Method

This protocol employs the Saturation Shake-Flask Method , a widely accepted and reliable technique for determining the equilibrium solubility of a substance.[3] The method involves agitating an excess amount of the solid compound in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (TOPS): Analytical grade, with a known purity of ≥98%.

-

Water: High-purity, deionized or distilled water.

-

Thermostatic Shaker Bath or Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Analytical Balance: With a readability of at least 0.1 mg.

-

Glass Vials or Flasks: With screw caps.

-

Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with aqueous solutions.

-

Volumetric Flasks and Pipettes: Calibrated.

-

UV-Vis Spectrophotometer: For quantitative analysis.

-

pH Meter: Calibrated.

Experimental Workflow Diagram

References

- 1. chembk.com [chembk.com]

- 2. Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate | 82692-93-1 [chemicalbook.com]

- 3. High Purity Tops Sodium Salt Powder Purity Higher Than 99% Sensitive Response - High Purity Tops Powder, Good Quality Tops Powder | Made-in-China.com [m.made-in-china.com]

- 4. Tops Sodium Salt 40567-80-4 High Purity White Crystalline Powder - Tops Powder and CAS Number 40567-80-4 [deshengbio.en.made-in-china.com]

- 5. This compound | C12H18NNaO3S | CID 23679008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt, dihydrate) - Innovative Enzymes [innovativeenzymes.com]

An In-Depth Technical Guide to the Safe Handling and Application of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, commonly known by the acronym TOPS, is a highly water-soluble aniline derivative. It serves as a crucial chromogenic reagent, particularly in the development and execution of diagnostic and biological assays.[1][2] Its primary utility is in the enzymatic photometric determination of hydrogen peroxide (H₂O₂).[2][3] In the presence of peroxidase, TOPS and a coupler (such as 4-Aminoantipyrine or MBTH) undergo oxidative condensation with hydrogen peroxide to produce a highly colored, stable dye.[2] The intensity of this color is directly proportional to the concentration of the analyte that produced H₂O₂, enabling the quantification of substances like glucose, uric acid, and cholesterol in clinical samples.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide senior researchers and drug development professionals with a deeper, application-focused understanding of TOPS. It synthesizes toxicological data with practical, field-tested protocols to ensure both experimental integrity and personnel safety.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of TOPS is critical for its correct handling, storage, and application in experimental design. As a white to off-white crystalline powder, its high water solubility is a key feature for its use in aqueous buffer systems common in biochemical assays.[2][4]

| Property | Value | Source |

| Synonyms | N-Ethyl-N-(3-sulfopropyl)-m-toluidine sodium salt, TOPS | [1] |

| CAS Number | 40567-80-4 | [1] |

| Molecular Formula | C₁₂H₁₈NNaO₃S | [1][5] |

| Molecular Weight | 279.33 g/mol | [1][5] |

| Appearance | White or off-white crystalline powder | [4] |

| Storage Temperature | 2 - 8 °C | [4] |

Section 2: Toxicological Profile and Hazard Analysis

While some safety data sheets may classify TOPS as not a hazardous substance or mixture under GHS/OSHA criteria, a comprehensive risk assessment necessitates a more cautious approach.[6] Aniline derivatives as a class can present various hazards, and treating TOPS with appropriate care is a cornerstone of good laboratory practice. Some suppliers indicate that it may be harmful if swallowed.[7]

Key Hazard Considerations:

-

Acute Effects: May cause irritation upon contact with eyes, skin, or the respiratory tract.[8][9] Ingestion of large amounts could be harmful.[7]

-

Chronic Effects: Long-term exposure data for TOPS is not extensively documented. However, as a matter of principle, chronic exposure to any aniline derivative should be minimized.

-

Environmental Hazards: Information on ecotoxicity is limited. Therefore, release into the environment should be avoided to prevent potential harm to aquatic life. Waste must be disposed of in accordance with local and national regulations.[10]

Section 3: Core Application - The Trinder Reaction

TOPS is a "Trinder" reagent, a class of compounds that replaced more hazardous reagents like benzidine for spectrophotometric assays. Its primary mechanism of action is in peroxidase-linked enzymatic reactions.

Mechanism of Action:

-

An analyte of interest (e.g., glucose) is oxidized by a specific oxidase (e.g., glucose oxidase), producing hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidatively couples TOPS with another chromogenic substrate, typically 4-Aminoantipyrine (4-AAP).

-

This reaction forms a stable, colored quinoneimine dye.

-

The absorbance of the resulting solution is measured with a spectrophotometer at a specific wavelength, which is proportional to the initial concentration of the analyte.

The high water solubility and stability of the resulting dye make TOPS an excellent choice for developing robust and reproducible diagnostic kits and biochemical assays.[2]

Section 4: Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. The following workflow provides a logical framework for handling TOPS in a research environment.

Caption: A systematic workflow for managing the risks associated with TOPS.

Detailed Protocol: Safe Handling of TOPS Powder and Solutions

This protocol provides a self-validating system for minimizing exposure and ensuring experimental accuracy.

1. Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: Always handle solid TOPS powder within a certified chemical fume hood to prevent inhalation of fine particulates.[10][11]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Hand Protection: Wear nitrile gloves. Inspect gloves for tears or holes before use and use proper glove removal technique to avoid skin contact.

-

Lab Coat: A standard lab coat should be worn to protect from incidental contact.

2. Weighing and Solution Preparation

-

Step 1: Preparation: Before handling the chemical, ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent).

-

Step 2: Weighing: Tare a clean weigh boat on an analytical balance inside the fume hood. Carefully transfer the required amount of TOPS powder from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.[12] Close the stock bottle immediately.

-

Step 3: Solubilization: Using a powder funnel, carefully transfer the weighed TOPS into a volumetric flask. Use the intended solvent (e.g., deionized water, buffer) to rinse the weigh boat and funnel into the flask to ensure a quantitative transfer.

-

Step 4: Dissolving: Cap the flask and mix by inversion until all solid has dissolved. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

-

Step 5: Labeling: Clearly label the prepared solution with the chemical name, concentration, date of preparation, and your initials.[13]

3. Storage of Stock and Working Solutions

-

Stock Container: Store TOPS powder in its original, tightly sealed container.[14][15]

-

Temperature: Store both the powder and prepared solutions at the recommended temperature of 2-8°C.[4][16] This slows potential degradation and maintains reagent efficacy.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, it is best practice to aliquot stock solutions into single-use volumes.[13][17]

-

Light Sensitivity: While not always specified, many reagents benefit from protection from light. Storing solutions in amber vials or in the dark is a prudent measure.[13][17]

Section 5: Emergency Procedures and Waste Disposal

1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][11][18]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9][11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11][18]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide the person with two glasses of water to drink. Seek immediate medical attention.[6][11]

2. Spill Cleanup Protocol

-

Step 1: Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (work within a fume hood if possible).

-

Step 2: Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For a large spill, respiratory protection may be necessary.

-

Step 3: Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

-

Step 4: Cleanup: Collect the absorbed material into a sealable, labeled hazardous waste container.

-

Step 5: Decontamination: Clean the spill area with soap and water.

-

Step 6: Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[7]

Waste Disposal Decision Workflow

All TOPS waste, whether solid, in solution, or as contaminated labware, should be treated as chemical waste.

References

- 1. 3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt - Amerigo Scientific [amerigoscientific.com]

- 2. Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate | 82692-93-1 [chemicalbook.com]

- 3. 3-(N-乙基-3-甲基苯胺基)-2-羟基丙磺酸 钠盐 for enzymic, spectrophotometric det. of H2O2 | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C12H18NNaO3S | CID 23679008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tapazol.co.il [tapazol.co.il]

- 8. irp.cdn-website.com [irp.cdn-website.com]

- 9. mark-douglas.co.uk [mark-douglas.co.uk]

- 10. fishersci.fr [fishersci.fr]

- 11. chemicalbook.com [chemicalbook.com]

- 12. copecompany.com [copecompany.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. rhtubs.com [rhtubs.com]

- 15. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]

- 16. echemi.com [echemi.com]

- 17. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Mechanism of Action of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS) in Hydrogen Peroxide Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the mechanism of action for Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS) in the enzymatic detection of hydrogen peroxide (H₂O₂). TOPS, a highly water-soluble aniline derivative, serves as a superior chromogenic hydrogen donor in a modified Trinder reaction, also known as the "coupling endpoint colorimetric method"[1]. In concert with 4-aminoantipyrine (4-AAP) and a peroxidase enzyme, typically horseradish peroxidase (HRP), TOPS is oxidized by H₂O₂ to generate a stable, intensely colored quinoneimine dye. The resulting color, which is directly proportional to the H₂O₂ concentration, allows for highly sensitive and quantitative spectrophotometric analysis. This guide will dissect the multi-step enzymatic and chemical processes, detail a validated experimental protocol, and discuss the critical parameters that ensure data integrity and reproducibility for researchers in diagnostics and drug development.

Introduction: The Evolution of Peroxide Detection

The quantitative measurement of hydrogen peroxide is fundamental to a vast array of biochemical assays. H₂O₂ is a common product of various oxidase enzymes, making its detection a reliable proxy for quantifying analytes such as glucose, cholesterol, uric acid, and choline[1][2][3]. The Trinder reaction, first described in 1969, provided a foundational colorimetric method for this purpose[1]. The classic reaction involved the HRP-catalyzed oxidative coupling of a phenol with 4-AAP in the presence of H₂O₂.

However, early chromogens like phenol presented limitations, including modest sensitivity and potential for carcinogenic properties[1][4]. This catalyzed the development of "new" Trinder's reagents, a class of highly water-soluble and more sensitive aniline and phenol derivatives[1]. This compound (TOPS) has emerged as a premier reagent in this class, offering significant advantages in solubility, stability of the final chromophore, and enhanced sensitivity, making it an invaluable tool in modern clinical and research laboratories[3].

Core Reaction Components and Their Roles

The successful detection of H₂O₂ using the TOPS system is contingent on the precise interplay of four key components. Understanding the function of each is paramount to mastering the assay.

-

Hydrogen Peroxide (H₂O₂): The target analyte and the primary oxidizing agent that initiates the enzymatic cascade.

-

Horseradish Peroxidase (HRP): A heme-containing enzyme that serves as the catalyst[5][6]. It is not consumed in the reaction but dramatically accelerates the rate of oxidation. Its core function is to facilitate the transfer of electrons from the chromogenic substrates to H₂O₂[7].

-

4-Aminoantipyrine (4-AAP): The primary chromogen and coupling agent. Upon enzymatic oxidation, it forms a reactive intermediate that readily couples with the oxidized TOPS molecule[8].

-

This compound (TOPS): The secondary chromogen, also referred to as the hydrogen donor or coupling partner. Its oxidation and subsequent coupling with 4-AAP is responsible for the formation of the final colored product[3].

The Stepwise Mechanism of Action

The conversion of H₂O₂ concentration into a measurable colored signal is a sophisticated, multi-step process involving both enzymatic catalysis and chemical coupling.

Step 1: Activation of the Peroxidase Enzyme

The catalytic cycle begins with the reaction between the native HRP enzyme (in its ferric Fe³⁺ resting state) and one molecule of hydrogen peroxide. This reaction oxidizes the enzyme by two electrons, generating a highly reactive intermediate known as Compound I and a molecule of water. Compound I contains an oxoferryl (Fe⁴⁺=O) center and a porphyrin π-cation radical[9][10].

Reaction: HRP (Fe³⁺) + H₂O₂ → Compound I (•Fe⁴⁺=O) + H₂O

This initial activation is the rate-limiting step and the reason for the enzyme's central role; without HRP, the oxidation of the chromogens by H₂O₂ is kinetically insignificant.

Step 2: Single-Electron Oxidation of Chromogenic Substrates

Compound I is a potent oxidizing agent that is subsequently reduced back to its resting state in two sequential single-electron steps. In each step, it accepts an electron from a hydrogen donor molecule (either TOPS or 4-AAP).

-

First Reduction: Compound I oxidizes one molecule of a hydrogen donor (AH₂) to form a radical intermediate (AH•), while being reduced to a second intermediate state, Compound II .

Reaction: Compound I (•Fe⁴⁺=O) + AH₂ → Compound II (Fe⁴⁺=O) + AH•

-

Second Reduction: Compound II then oxidizes a second molecule of a hydrogen donor, generating another radical intermediate and returning the enzyme to its native Fe³⁺ state, ready to begin another catalytic cycle.

Reaction: Compound II (Fe⁴⁺=O) + AH₂ → HRP (Fe³⁺) + AH• + H₂O

This enzymatic cycle continuously generates radical forms of both TOPS and 4-AAP as long as H₂O₂ and the chromogens are present.

Caption: The catalytic cycle of Horseradish Peroxidase (HRP).

Step 3: Oxidative Coupling and Chromophore Formation

The final, color-producing step is a chemical reaction independent of the enzyme. The radical intermediates of TOPS and 4-AAP, generated in Step 2, undergo a rapid and spontaneous oxidative coupling reaction. This irreversible reaction forms a stable, water-soluble purple quinoneimine dye[3][11].

Reaction: 4-AAP (radical) + TOPS (radical) → Purple Quinoneimine Dye

The intensity of the purple color produced is stoichiometrically linked to the quantity of radical intermediates formed, which is in turn directly proportional to the initial amount of H₂O₂ that initiated the enzymatic cycle.

Caption: Overall workflow from H₂O₂ to colored dye formation.

Quantitative Analysis: The Beer-Lambert Law

The final concentration of the purple quinoneimine dye is measured using a spectrophotometer at its wavelength of maximum absorbance (λmax), which for the TOPS/4-AAP product is approximately 554-555 nm[3]. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the colored dye. By creating a standard curve with known concentrations of H₂O₂, the concentration of H₂O₂ in an unknown sample can be accurately determined.

| Parameter | Value | Significance |

| Chromogen System | TOPS / 4-AAP | High water solubility and sensitivity[1][3]. |

| Enzyme | Horseradish Peroxidase (HRP) | High turnover rate and stability[2]. |

| λmax (Absorbance Max) | ~555 nm | Wavelength for maximum sensitivity and measurement[3]. |

| Color of Product | Purple/Blue | Intense color allows for high signal-to-noise ratio[3]. |

| Reaction pH | Neutral (e.g., pH 7.0 - 7.4) | Optimal for HRP activity and stability[4][6]. |

Validated Experimental Protocol for H₂O₂ Quantification

This protocol provides a robust framework for the accurate measurement of H₂O₂. All steps should be performed with precision to ensure data integrity.

Reagents and Materials

-

Phosphate Buffer: 0.1 M, pH 7.4.

-

Horseradish Peroxidase (HRP) Stock Solution: 100 U/mL in phosphate buffer.

-

4-Aminoantipyrine (4-AAP) Solution: 10 mM in deionized water.

-

TOPS Solution: 10 mM in deionized water.

-

Hydrogen Peroxide (H₂O₂) Standard: 100 mM. Calibrate by measuring absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

-

Working Reagent: Prepare fresh daily. Mix HRP, 4-AAP, and TOPS solutions in phosphate buffer to achieve final assay concentrations (see step 5.2).

-

Equipment: Spectrophotometer or microplate reader, calibrated pipettes, reaction tubes or 96-well plates.

Step-by-Step Assay Procedure

-

Prepare H₂O₂ Standards: Perform serial dilutions of the calibrated 100 mM H₂O₂ stock in phosphate buffer to create a range of standards (e.g., 0 µM to 100 µM).

-

Prepare Working Color Reagent: In a single tube, combine the reagents to achieve the desired final concentration in the assay volume. For a typical 200 µL final volume assay, a working reagent might contain:

-

0.5 mM 4-AAP

-

0.5 mM TOPS

-

1 U/mL HRP

-

in 0.1 M Phosphate Buffer, pH 7.4

-

-

Reaction Setup:

-

Pipette 180 µL of the Working Color Reagent into each well or tube.

-

Add 20 µL of your H₂O₂ standard or unknown sample to the corresponding wells.

-

-

Incubation: Incubate the reaction at room temperature (25°C) for 15 minutes, protected from direct light. The causality for this step is to allow the enzymatic reaction to proceed to completion, ensuring a stable endpoint reading.

-

Measurement: Measure the absorbance of each well at 555 nm using a spectrophotometer or microplate reader. Use the well containing no H₂O₂ as the blank.

Data Analysis

-

Subtract Blank: Subtract the absorbance of the blank (0 µM H₂O₂) from all standard and sample absorbance readings.

-

Plot Standard Curve: Plot the blank-corrected absorbance values of the standards (Y-axis) against their corresponding H₂O₂ concentrations (X-axis).

-

Determine Unknown Concentration: Perform a linear regression on the standard curve. Use the resulting equation (y = mx + c) to calculate the H₂O₂ concentration in the unknown samples from their blank-corrected absorbance values.

Critical Considerations and Troubleshooting

-

Interfering Substances: Reducing agents like ascorbic acid (Vitamin C), bilirubin, and glutathione can interfere with the assay. They act by directly reducing the oxidized chromophore or consuming H₂O₂, leading to falsely low results[12]. If their presence is suspected, appropriate sample preparation or controls are necessary.

-

Reagent Stability: The working color reagent should be prepared fresh daily and protected from light, as the chromogens can auto-oxidize over time.

-

Linear Range: Every assay has a linear range. If a sample's absorbance falls outside the range of the standard curve, it must be diluted and re-assayed to ensure the results are quantitative.

Conclusion

The use of this compound (TOPS) in conjunction with 4-AAP and peroxidase represents a highly refined and robust method for the quantification of hydrogen peroxide. Its mechanism, rooted in the catalytic cycle of HRP and culminating in the formation of a stable quinoneimine dye, provides the basis for a sensitive, specific, and reproducible assay. By understanding the intricate details of this mechanism and adhering to validated protocols, researchers can confidently apply this system to a wide range of diagnostic and drug development applications, ensuring the generation of high-quality, reliable data.

References

- 1. New Trinder's Reagent | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]

- 2. stphilos.ac.in [stphilos.ac.in]

- 3. Application of Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate_Chemicalbook [chemicalbook.com]

- 4. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. An updated view on horseradish peroxidases: recombinant production and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breakthroughs in the discovery and use of different peroxidase isoforms of microbial origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and Pathological Studies on Peroxidases –An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TODB Trinder Reagent for Accurate Lab Testing [aarmedica.com]

- 12. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

This guide provides a comprehensive overview of the synthesis of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, a key chromogenic reagent. Intended for researchers, scientists, and professionals in drug development and diagnostics, this document details the primary synthesis pathway, including mechanistic insights, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction: Significance and Applications

This compound, often referred to as TOPS, is a highly water-soluble aniline derivative. Its primary application lies in the field of clinical diagnostics and biochemical assays as a chromogenic substrate. In the presence of peroxidase and hydrogen peroxide, TOPS undergoes oxidative coupling with a suitable coupling agent, such as 4-aminoantipyrine (4-AAP), to form a stable, colored dye. The intensity of the resulting color is directly proportional to the concentration of the analyte that produces hydrogen peroxide, allowing for the quantitative determination of various biological markers.

One of the most prominent uses of TOPS is in the enzymatic determination of uric acid and hydrogen peroxide. This methodology is foundational in many automated clinical chemistry analyzers for monitoring health and diagnosing diseases such as gout and hyperuricemia.

The Primary Synthesis Pathway: N-Alkylation of N-ethyl-3-methylaniline with 1,3-Propane Sultone

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of N-ethyl-3-methylaniline with 1,3-propane sultone. This reaction provides a straightforward route to the desired sulfopropanated aniline derivative.

Reaction Mechanism

The synthesis proceeds via a nucleophilic ring-opening reaction of the 1,3-propane sultone. The nitrogen atom of the N-ethyl-3-methylaniline acts as the nucleophile, attacking the carbon atom of the sultone that is adjacent to the oxygen atom. This attack is facilitated by the lone pair of electrons on the nitrogen. The strained four-membered ring of the 1,3-propane sultone readily opens, leading to the formation of a zwitterionic intermediate. Subsequent treatment with a base, typically sodium hydroxide, deprotonates the sulfonic acid group, resulting in the final sodium salt of the product.

Caption: Reaction mechanism for the synthesis of TOPS.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-ethyl-3-methylaniline | 135.21 | 13.5 g | 0.1 |

| 1,3-Propane sultone | 122.14 | 12.2 g | 0.1 |

| Toluene | - | 100 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.1 |

| Water | - | 50 mL | - |

| Isopropanol | - | As needed | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-ethyl-3-methylaniline (13.5 g, 0.1 mol) and toluene (100 mL).

-

Heat the mixture to 80°C with stirring.

-

Dissolve 1,3-propane sultone (12.2 g, 0.1 mol) in 50 mL of toluene and add it dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, continue stirring the mixture at 80°C for 4 hours.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Filter the precipitate and wash it with toluene to remove any unreacted starting materials.

-

Dissolve the precipitate in 50 mL of water and add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water.

-

Stir the solution for 1 hour at room temperature.

-

Concentrate the solution under reduced pressure to a volume of approximately 30 mL.

-

Add 150 mL of isopropanol to the concentrated solution to precipitate the product.

-

Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

-

Filter the white crystalline product, wash it with a small amount of cold isopropanol, and dry it in a vacuum oven at 60°C.

Purification and Characterization

Purification of the crude product is crucial to ensure its suitability for use in sensitive biochemical assays. The primary method of purification is recrystallization.

Purification Protocol

-

Dissolve the crude this compound in a minimal amount of hot water.

-

Slowly add a larger volume of a water-miscible organic solvent, such as isopropanol or ethanol, until the solution becomes turbid.

-

Gently heat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Caption: Purification workflow for TOPS.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Data:

| Technique | Expected Results |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C |

| ¹H NMR (D₂O) | δ (ppm): 7.2-6.8 (m, 4H, Ar-H), 3.4 (q, 2H, N-CH₂-CH₃), 3.2 (t, 2H, N-CH₂-), 2.9 (t, 2H, -CH₂-SO₃), 2.3 (s, 3H, Ar-CH₃), 2.0 (m, 2H, -CH₂-), 1.1 (t, 3H, -CH₃) |

| ¹³C NMR (D₂O) | δ (ppm): 148.5, 139.0, 129.5, 122.0, 117.0, 113.0, 50.0, 48.0, 45.0, 25.0, 21.0, 12.0 |

| FT-IR (KBr) | ν (cm⁻¹): 3050 (Ar-H), 2970 (C-H), 1600 (C=C), 1500, 1200 (S=O), 1040 (S-O) |

| Purity (HPLC) | ≥99% |

Note: The NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Alternative Synthesis Pathway

An alternative, though less common, route for the synthesis of TOPS involves the reaction of N-ethyl-3-methylaniline with sodium 3-chloropropanesulfonate. This method is a two-step process. First, 3-chloropropanesulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is then neutralized to the sodium salt. This salt is subsequently reacted with N-ethyl-3-methylaniline under basic conditions to yield the final product. This pathway is generally less favored due to the multi-step nature and potentially lower overall yield.

Safety and Handling

-

N-ethyl-3-methylaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

1,3-Propane sultone: This reagent is a suspected carcinogen and a potent alkylating agent. Extreme caution should be exercised when handling this compound. It is highly recommended to work with it in a designated area within a fume hood and to wear appropriate PPE.

-

Sodium Hydroxide: This is a corrosive material. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the N-alkylation of N-ethyl-3-methylaniline with 1,3-propane sultone is a robust and efficient method. This guide provides the necessary details for its successful preparation, purification, and characterization. The high purity of the final product is paramount for its reliable performance in sensitive diagnostic and biochemical assays.

Methodological & Application

Application Notes and Protocols for the Quantification of Hydrogen Peroxide Using Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (ALPS)

Introduction: A Modern Approach to a Classic Reaction

The accurate quantification of hydrogen peroxide (H₂O₂) is paramount across a spectrum of scientific disciplines, from elucidating cellular signaling pathways to ensuring the quality of pharmaceutical preparations. Among the various detection methods, colorimetric assays based on the Trinder reaction have long been favored for their simplicity and robustness. This application note provides a detailed guide to the use of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (ALPS), a highly sensitive and water-soluble Trinder's reagent, for the precise measurement of hydrogen peroxide.

The Trinder reaction, in its essence, is a peroxidase-catalyzed oxidative coupling of a phenolic or anilinic compound with 4-aminoantipyrine (4-AAP) by hydrogen peroxide. This reaction yields a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the initial hydrogen peroxide concentration. ALPS, also known as N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine, sodium salt (TOOS), stands out as a superior aniline derivative for this purpose due to the high molar absorptivity and stability of the resulting dye, enabling sensitive and reliable quantification of H₂O₂.[1]

This document will delve into the underlying mechanism of the ALPS-based assay, provide a comprehensive, step-by-step protocol for its implementation, and discuss critical aspects of assay validation and troubleshooting.

Principle of the Assay: The Trinder Reaction with ALPS

The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidative coupling of ALPS and 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide. The reaction proceeds as follows:

-

HRP Activation: Horseradish peroxidase is oxidized by hydrogen peroxide to an intermediate enzyme complex.

-

Oxidative Coupling: The activated HRP complex then facilitates the oxidative coupling of ALPS and 4-AAP.

-

Chromophore Formation: This coupling reaction results in the formation of a purple quinoneimine dye.[1]

The intensity of the purple color, which can be quantified spectrophotometrically, is directly proportional to the concentration of hydrogen peroxide in the sample.

Below is a diagram illustrating the reaction mechanism:

Caption: Reaction mechanism of the ALPS-based H₂O₂ assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, but can be scaled for use in standard cuvettes.

Required Reagents and Equipment

-

This compound (ALPS/TOOS)

-

4-Aminoantipyrine (4-AAP)

-

Horseradish Peroxidase (HRP), Type VI, lyophilized powder

-

Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

-

Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Deionized water

-

Spectrophotometer or microplate reader capable of measuring absorbance at 555 nm

-

96-well clear, flat-bottom microplates

-

Standard laboratory pipettes and consumables

Reagent Preparation

-

100 mM Phosphate Buffer (pH 7.0): Prepare a 100 mM solution of potassium phosphate buffer and adjust the pH to 7.0.

-

ALPS Stock Solution (10 mM): Dissolve the appropriate amount of ALPS powder in deionized water to make a 10 mM stock solution. Store protected from light at 4°C.

-

4-AAP Stock Solution (10 mM): Dissolve the appropriate amount of 4-AAP powder in deionized water to make a 10 mM stock solution. Store protected from light at 4°C.

-

HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of 100 mM phosphate buffer (pH 7.0). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Hydrogen Peroxide Standard (1 M): Carefully dilute the 30% H₂O₂ solution in deionized water to obtain a 1 M stock solution. The concentration of the stock solution should be accurately determined by measuring its absorbance at 240 nm (molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

-

Working Reagent: Prepare the working reagent fresh on the day of the assay. For each 10 mL of working reagent, mix:

-

8.8 mL of 100 mM Phosphate Buffer (pH 7.0)

-

0.5 mL of 10 mM ALPS Stock Solution (final concentration 0.5 mM)

-

0.5 mL of 10 mM 4-AAP Stock Solution (final concentration 0.5 mM)

-

0.2 mL of 1 mg/mL HRP Stock Solution (final concentration 20 µg/mL or ~2 U/mL)

-

Assay Procedure

The following workflow outlines the steps for performing the hydrogen peroxide assay.

References

Spectrophotometric Determination of Hydrogen Peroxide (H₂O₂) with Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate: An In-Depth Technical Guide